molecular formula C19H27N5O2 B5517185 N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide

N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide

Cat. No.: B5517185
M. Wt: 357.4 g/mol
InChI Key: PJYOXRZAIFNOET-HZPDHXFCSA-N
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Description

N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide is a useful research compound. Its molecular formula is C19H27N5O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.21647512 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Metabolic Pathways and Cancer Therapy

Nicotinamide derivatives, including N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide, are being explored for their role in metabolic pathways and potential application in cancer therapy. The enzyme Nicotinamide N-methyltransferase (NNMT) plays a significant role in metabolic regulation and is expressed at high levels in several types of cancers, making it a potential target for therapy (Peng et al., 2011).

2. Enzyme Activity and Inhibition Studies

Research has focused on understanding the biochemical properties and the inhibition of NNMT, which is responsible for the N-methylation of nicotinamide and related compounds. Studies aim to characterize the enzyme's activity and explore potential inhibitors, which could have implications for treating diseases associated with NNMT overexpression, such as cancer and metabolic disorders (Rini et al., 1990).

3. Antioxidant and Anti-inflammatory Properties

The derivatives of nicotinamide, including this compound, have been shown to exhibit antioxidant and anti-inflammatory actions. These properties are being researched for their potential therapeutic benefits in protecting against various forms of cellular damage and inflammation-related conditions (Brzozowski et al., 2008).

4. Gastroprotective Effects

Compounds derived from nicotinamide have been evaluated for their gastroprotective effects, particularly in the context of stress-induced gastric lesions. Research aims to understand how these compounds can enhance gastric mucosal defense and potentially serve as therapeutic agents for gastrointestinal disorders (Brzozowski et al., 2008).

5. Herbicidal Activity and Agricultural Applications

Nicotinamide derivatives have also been explored for their herbicidal activity, with some compounds showing promising results against specific weeds. This research has implications for the development of new, more effective herbicides based on natural-product chemistry (Yu et al., 2021).

6. Corrosion Inhibition

In the field of materials science, nicotinamide derivatives have been investigated for their corrosion inhibition properties, particularly on mild steel in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Chakravarthy et al., 2014).

Properties

IUPAC Name

N-[(3R,4R)-1-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-hydroxypiperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-19(2,3)17-9-14(22-23-17)11-24-8-6-15(16(25)12-24)21-18(26)13-5-4-7-20-10-13/h4-5,7,9-10,15-16,25H,6,8,11-12H2,1-3H3,(H,21,26)(H,22,23)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYOXRZAIFNOET-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN2CCC(C(C2)O)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NNC(=C1)CN2CC[C@H]([C@@H](C2)O)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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